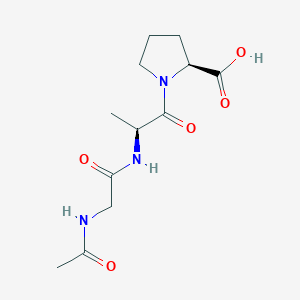
N-Acetylglycyl-L-alanyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylglycyl-L-alanyl-L-proline is a synthetic peptide compound with the molecular formula C12H19N3O5. It is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE). This compound is used in various scientific research applications, particularly in the study of enzyme-substrate interactions and the differentiation of specific aminoacylases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-L-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetylglycyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol.
Scientific Research Applications
N-Acetylglycyl-L-alanyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used to study enzyme-substrate interactions and the specificity of aminoacylases.
Biology: Employed in the investigation of protein folding and structure.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Mechanism of Action
N-Acetylglycyl-L-alanyl-L-proline exerts its effects by interacting with the active site of angiotensin-converting enzyme (ACE). The compound mimics the COOH-terminal dipeptide portion of preferred ACE substrates, allowing it to bind to the enzyme and inhibit its activity. This inhibition can lead to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-proline: An analog of the COOH-terminal dipeptide portion of preferred ACE substrates.
N-Acetyl-L-alanine: Another analog used in studies of enzyme-substrate interactions.
N-Acetyl-L-leucine: Utilized in the investigation of aminoacylase specificity.
Uniqueness
N-Acetylglycyl-L-alanyl-L-proline is unique due to its specific structure, which allows it to effectively mimic the COOH-terminal dipeptide portion of ACE substrates. This makes it particularly useful in studies of ACE inhibition and the development of ACE inhibitors.
Properties
CAS No. |
61430-06-6 |
|---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O5/c1-7(14-10(17)6-13-8(2)16)11(18)15-5-3-4-9(15)12(19)20/h7,9H,3-6H2,1-2H3,(H,13,16)(H,14,17)(H,19,20)/t7-,9-/m0/s1 |
InChI Key |
SIIXYIRNFNHQAG-CBAPKCEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)C |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















